5-bromo-1H-indazole
Overview
Description
5-Bromo-1H-indazole is an important chemical product mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .
Synthesis Analysis
A practical synthesis of 1H-indazole has been presented in the literature . The previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular formula of 5-Bromo-1H-indazole is C7H5BrN2 . It has an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .Chemical Reactions Analysis
The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
5-Bromo-1H-indazole has a density of 1.8±0.1 g/cm3, a boiling point of 333.8±15.0 °C at 760 mmHg, and a flash point of 155.7±20.4 °C . It has a molar refractivity of 44.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 111.3±3.0 cm3 .Scientific Research Applications
- Anticancer Properties : 5-bromo-1H-indazole derivatives have shown promising antiproliferative activities against various tumor cell lines . Researchers explore their potential as cancer therapeutics.
- Enzyme Inhibitors : The indazole scaffold has been investigated for producing inhibitors targeting enzymes such as HIV protease, aldol reductase, and acetylcholinesterase . These inhibitors play crucial roles in disease management.
- FGFR Inhibition : Novel 5-bromo-1H-indazole derivatives have been evaluated for inhibitory activities against fibroblast growth factor receptors (FGFRs) . FGFRs are involved in cell signaling and tissue development.
Medicinal Chemistry and Drug Development
Pharmacology and Biological Activity
Mechanism of Action
Target of Action
5-Bromo-1H-indazole is a heterocyclic compound that has been found to interact with certain kinases, specifically CHK1, CHK2, and SGK . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively . The compound’s primary targets are therefore involved in key cellular processes, and their modulation can have significant effects on cell function.
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes to the function of these kinases, potentially altering cell cycle progression and volume regulation .
Biochemical Pathways
CHK1 and CHK2 are key players in the DNA damage response pathway, while SGK is involved in regulating cell volume . Therefore, the compound’s action could potentially affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 5-Bromo-1H-indazole’s action would depend on its specific interactions with its target kinases. By modulating the activity of CHK1, CHK2, and SGK, the compound could potentially influence cell cycle progression and volume regulation . These effects could have implications for the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of 5-Bromo-1H-indazole can be influenced by various environmental factors. For instance, the compound should be handled under a chemical fume hood to avoid inhalation of vapors/dust . Additionally, it should be stored in a dry, cool, and well-ventilated place to maintain its stability . Personal protective equipment should be worn when handling the compound to prevent skin and eye contact .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid dust formation, use only under a chemical fume hood, and do not breathe dust, vapor, mist, or gas .
Future Directions
The synthesis of 1H-indazole has been a topic of interest in recent years . The development of new synthetic methods, such as the hydrogen bond propelled mechanism, opens up new possibilities for the synthesis of indazole derivatives . The wide range of biological activities exhibited by indazole derivatives suggests that these compounds have potential for the development of new therapeutic agents .
properties
IUPAC Name |
5-bromo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHMYNPQCLUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354020 | |
Record name | 5-bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indazole | |
CAS RN |
53857-57-1 | |
Record name | 5-bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of intermolecular interactions are observed in the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate?
A1: The crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate exhibits several types of intermolecular interactions, including π–π stacking, C—H⋯O hydrogen bonding, C—H⋯Br interactions, and N—H⋯N hydrogen bonding []. These interactions contribute to the stability and packing arrangement of the molecules within the crystal lattice.
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